2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide
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Overview
Description
2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide is a complex organic compound characterized by the presence of nitro, trichloro, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide typically involves the reaction of 2-nitrobenzoyl chloride with 2,2,2-trichloro-1-(4-nitroanilino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products Formed
Reduction: Formation of 2-amino-N-[2,2,2-trichloro-1-(4-aminophenyl)ethyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Scientific Research Applications
2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify amino acid residues in proteins, leading to changes in their activity. The trichloroethyl group can also participate in nucleophilic substitution reactions, further modifying the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-[2,2,2-trichloro-1-(2-chlorophenylamino)ethyl]benzamide
- 2-nitro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]benzamide
- 2-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide
Uniqueness
2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide is unique due to the presence of both nitro and trichloro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H11Cl3N4O5 |
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Molecular Weight |
433.6 g/mol |
IUPAC Name |
2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl3N4O5/c16-15(17,18)14(19-9-5-7-10(8-6-9)21(24)25)20-13(23)11-3-1-2-4-12(11)22(26)27/h1-8,14,19H,(H,20,23) |
InChI Key |
LLJTUFQKFRJZJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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